
L-Lys(tfa)-D-ala-D-ala-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lys(tfa)-D-ala-D-ala-ome is a synthetic compound that combines L-lysine, D-alanine, and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lys(tfa)-D-ala-D-ala-ome typically involves the use of amino acid N-carboxyanhydrides (NCAs). The process begins with the protection of the amino group of L-lysine using trifluoroacetic anhydride to form N6-trifluoroacetyl-L-lysine. This intermediate is then reacted with D-alanine N-carboxyanhydride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
L-Lys(tfa)-D-ala-D-ala-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
L-Lys(tfa)-D-ala-D-ala-ome has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of L-Lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N6-Trifluoroacetyl-L-lysine: Similar in structure but lacks the D-alanine moieties.
L-Lys(tfa)-NCA: Another derivative of L-lysine with trifluoroacetyl protection.
D-Lys(tfa)-NCA: The D-isomer of L-Lys(tfa)-NCA
Uniqueness
L-Lys(tfa)-D-ala-D-ala-ome is unique due to the presence of both L-lysine and D-alanine moieties, which confer distinct structural and functional properties.
Properties
Molecular Formula |
C15H25F3N4O5 |
|---|---|
Molecular Weight |
398.38 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1 |
InChI Key |
MNACVTAXRQJECZ-BBBLOLIVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


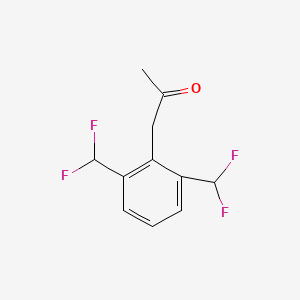
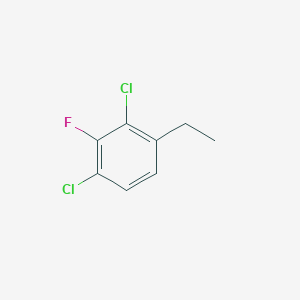
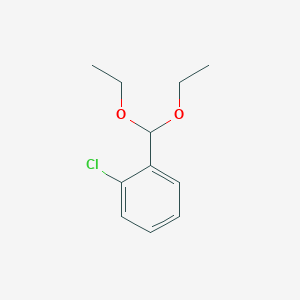

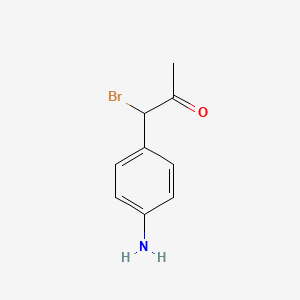
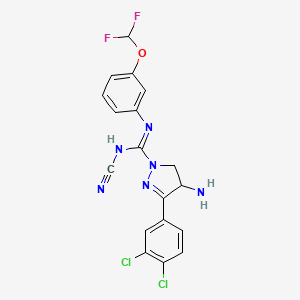


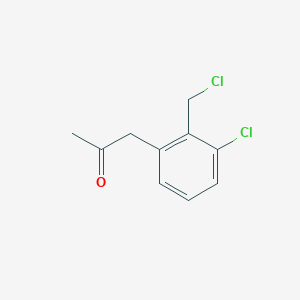
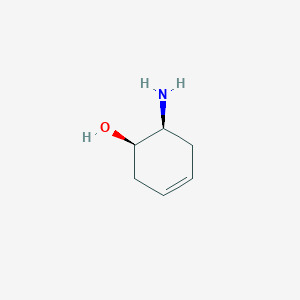
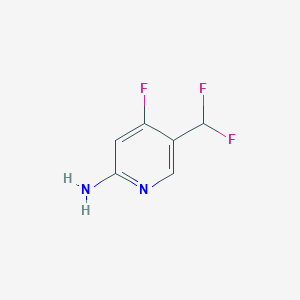
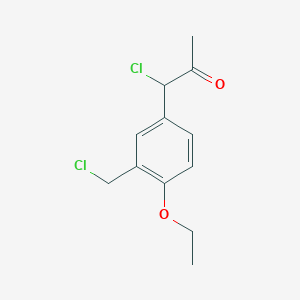

![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
